Product packaging for 5-(Ethylthio)benzo[d][1,3]dioxole(Cat. No.:CAS No. 5279-34-5)

5-(Ethylthio)benzo[d][1,3]dioxole

Cat. No.: B1506243
CAS No.: 5279-34-5
M. Wt: 182.24 g/mol
InChI Key: WZDLXSPXDIKODX-UHFFFAOYSA-N
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Description

5-(Ethylthio)benzo[d][1,3]dioxole (CAS 5279-34-5) is a high-purity chemical intermediate offered at 99% purity for use in scientific research and development . This compound features a benzodioxole core, a structural motif present in numerous bioactive molecules, making it a valuable scaffold in medicinal and agrochemical chemistry . The primary research value of this compound lies in its role as a building block for the synthesis of more complex molecules. The 1,3-benzodioxole structure is a recognized pharmacophore in the development of novel auxin receptor agonists, which are plant growth regulators that can promote root system development . Furthermore, benzodioxole derivatives are extensively investigated for their potential in pharmaceutical applications, serving as key components in the design of hybrids with demonstrated in vitro anti-breast cancer activity . The mechanism of action for derivatives of 1,3-benzodioxole can vary based on the final molecular structure. In agricultural research, such compounds can function as potent auxin receptor agonists, mimicking plant hormones to enhance root growth by binding to the TIR1 receptor and modulating gene expression . In pharmaceutical research, benzodioxole-containing hybrids can be designed to exhibit cytotoxicity against specific cancer cell lines, potentially through mechanisms involving cell cycle arrest and the induction of apoptosis . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2S B1506243 5-(Ethylthio)benzo[d][1,3]dioxole CAS No. 5279-34-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5279-34-5

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

5-ethylsulfanyl-1,3-benzodioxole

InChI

InChI=1S/C9H10O2S/c1-2-12-7-3-4-8-9(5-7)11-6-10-8/h3-5H,2,6H2,1H3

InChI Key

WZDLXSPXDIKODX-UHFFFAOYSA-N

SMILES

CCSC1=CC2=C(C=C1)OCO2

Canonical SMILES

CCSC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 5 Ethylthio Benzo D 1 2 Dioxole Derivatives

Electrophilic Aromatic Substitution Patterns on the Benzo[d]ias.ac.inresearchgate.netdioxole Ring

The benzo[d] ias.ac.inresearchgate.netdioxole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). libretexts.org The rate and regioselectivity of these reactions are influenced by the existing substituents on the ring. In the case of 5-(ethylthio)benzo[d] ias.ac.inresearchgate.netdioxole, both the dioxole moiety and the ethylthio group are activating and direct incoming electrophiles to specific positions.

The oxygen atoms of the dioxole ring and the sulfur atom of the ethylthio group can donate lone-pair electron density into the aromatic system through resonance, thereby stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. masterorganicchemistry.comwikipedia.org The ethylthio group (-SEt) is an ortho-, para-director. Given that the 5-position is already substituted, the potential sites for electrophilic attack are positions 4, 6, and 7.

The directing effects of the substituents can be summarized as follows:

Ethylthio Group (at C-5): Directs incoming electrophiles to the ortho positions (C-4 and C-6).

Dioxole Ring: The fused dioxole ring strongly activates the benzene (B151609) ring, reinforcing the ortho-, para-directing nature.

Considering the combined influence of these groups, electrophilic substitution is strongly favored at the C-6 position, which is ortho to the ethylthio group and para to one of the ring's oxygen atoms. The C-4 position is also activated, but may be subject to some steric hindrance from the adjacent ethylthio group. Substitution at C-7 is generally not favored. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 5-(Ethylthio)benzo[d] ias.ac.inresearchgate.netdioxole

Reaction TypeReagentsMajor Product (Predicted)
NitrationHNO₃, H₂SO₄6-Nitro-5-(ethylthio)benzo[d] ias.ac.inresearchgate.netdioxole
BrominationBr₂, FeBr₃6-Bromo-5-(ethylthio)benzo[d] ias.ac.inresearchgate.netdioxole
Friedel-Crafts AcylationRCOCl, AlCl₃6-Acyl-5-(ethylthio)benzo[d] ias.ac.inresearchgate.netdioxole
SulfonationFuming H₂SO₄5-(Ethylthio)benzo[d] ias.ac.inresearchgate.netdioxole-6-sulfonic acid

Reactions Involving the Ethylthio Functionality (e.g., Oxidation, Desulfurization)

The ethylthio group is a key reactive center in the molecule, offering pathways to various other functional groups through oxidation and desulfurization. masterorganicchemistry.com

Oxidation: The sulfur atom in the ethylthio group can be selectively oxidized to form sulfoxides and sulfones without affecting the aromatic ring. This transformation is highly valuable as it alters the electronic properties of the substituent, turning it from an electron-donating group into an electron-withdrawing one. Mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can be used for this purpose. masterorganicchemistry.com Stepwise oxidation allows for the controlled formation of either the sulfoxide (B87167) or the sulfone.

Oxidation to Sulfoxide: 5-(Ethylthio)benzo[d][1,3]dioxole → 5-(Ethylsulfinyl)benzo[d][1,3]dioxole

Oxidation to Sulfone: this compound → 5-(Ethylsulfonyl)benzo[d][1,3]dioxole

The oxidation of thioethers to sulfoxides and sulfones is a common transformation in organic synthesis. nih.gov

Desulfurization: The ethylthio group can be removed and replaced with hydrogen, a process known as desulfurization. This reaction effectively allows the ethylthio group to be used as a temporary directing group for electrophilic aromatic substitution, after which it can be cleaved. Reductive desulfurization can be achieved using various reagents, including Raney nickel or a combination of lithium and sodium metals in an appropriate solvent. researchgate.net Nickel-catalyzed reactions with Grignard reagents have also been shown to replace alkylthio groups on aromatic rings with alkyl or aryl groups. acs.org

Table 2: Key Reactions of the Ethylthio Group

Reaction TypeReagentsProductFunctional Group Transformation
Oxidationm-CPBA (1 equiv.)5-(Ethylsulfinyl)benzo[d] ias.ac.inresearchgate.netdioxoleR-S-R' → R-SO-R'
Oxidationm-CPBA (2 equiv.) or H₂O₂5-(Ethylsulfonyl)benzo[d] ias.ac.inresearchgate.netdioxoleR-S-R' → R-SO₂-R'
DesulfurizationRaney NickelBenzo[d] ias.ac.inresearchgate.netdioxoleR-S-R' → R-H

Transformations at Peripheral Positions of the Ethylthio-Substituted Benzo[d]ias.ac.inresearchgate.netdioxole Core

Beyond direct substitution on the primary ring, transformations can be carried out on substituents that have been introduced onto the benzo[d] ias.ac.inresearchgate.netdioxole core. For instance, if a bromo-substituent is introduced at the 6-position via electrophilic substitution, it can serve as a handle for further modifications, such as cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. A derivative like 6-bromo-5-(ethylthio)benzo[d] ias.ac.inresearchgate.netdioxole could be coupled with various boronic acids in the presence of a palladium catalyst to introduce new aryl or vinyl groups at the C-6 position. worldresearchersassociations.com This approach has been successfully applied to other bromo-substituted benzodioxole derivatives to create complex molecular architectures. worldresearchersassociations.com

For example, starting with a brominated derivative, a synthetic sequence could involve:

Bromination: this compound → 6-Bromo-5-(ethylthio)benzo[d][1,3]dioxole

Suzuki Coupling: 6-Bromo-5-(ethylthio)benzo[d][1,3]dioxole + Ar-B(OH)₂ → 6-Aryl-5-(ethylthio)benzo[d][1,3]dioxole

This strategy significantly expands the structural diversity achievable from the initial scaffold.

Functional Group Interconversions on Derived Structures

Functional group interconversions are fundamental to organic synthesis, allowing for the conversion of one functional group into another. fiveable.mesolubilityofthings.com Once initial derivatives of 5-(ethylthio)benzo[d] ias.ac.inresearchgate.netdioxole are prepared, a wide array of subsequent transformations can be performed.

For instance, if a methyl group were present at a peripheral position (e.g., C-6), it could undergo benzylic bromination followed by nucleophilic substitution to introduce a variety of functional groups. Research on related benzodioxole systems has shown the conversion of a bromomethyl group into an azidomethyl group, which can then participate in cycloaddition reactions to form triazoles. worldresearchersassociations.com Similarly, a hydroxymethyl group can be oxidized to an aldehyde (piperonal derivative) or a carboxylic acid, providing entry points to a vast range of other chemical transformations, including reductive amination, esterification, and amide bond formation. google.com

Table 3: Examples of Functional Group Interconversions on Benzodioxole Derivatives

Starting Functional GroupReagents/ReactionProduct Functional GroupReference Reaction Context
-CH₂Br (Bromomethyl)NaN₃-CH₂N₃ (Azidomethyl)Synthesis of triazoles worldresearchersassociations.com
-CH₂OH (Hydroxymethyl)PCC or MnO₂-CHO (Aldehyde)Synthesis of piperonal (B3395001) analogues google.com
-CHO (Aldehyde)R'NH₂, NaBH₃CN-CH₂NHR' (Secondary Amine)Reductive Amination
-NO₂ (Nitro)Fe, HCl or H₂, Pd/C-NH₂ (Amino)Reduction of nitroarenes libretexts.org
-Br (Bromo)Phenylacetylene (B144264), CuI, Base-C≡C-Ph (Phenylethynyl)Sonogashira Coupling

Spectroscopic and Advanced Analytical Characterization of 5 Ethylthio Benzo D 1 2 Dioxole Derivatives in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-(Ethylthio)benzo[d] worldresearchersassociations.commdpi.comdioxole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectra of benzodioxole derivatives, the protons of the dioxole ring typically appear as a characteristic singlet. For instance, in 1,3-benzodioxole (B145889), the two protons of the O-CH₂-O group are observed at a specific chemical shift. chemicalbook.com The aromatic protons of the benzene (B151609) ring exhibit splitting patterns (e.g., doublets, doublet of doublets) that are dependent on their substitution. mdpi.com The ethylthio group introduces signals corresponding to the ethyl protons, typically a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, with their exact chemical shifts influenced by the sulfur atom and the aromatic ring.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbon atoms of the benzodioxole ring system, including the one in the O-CH₂-O group, have distinct resonance signals. worldresearchersassociations.commdpi.com The carbons of the ethylthio group also appear at characteristic chemical shifts. The specific chemical shifts of the aromatic carbons can be used to confirm the substitution pattern on the benzene ring. mdpi.com Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are often employed for the complete and unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. mdpi.comnih.gov

Table 1: Representative ¹H NMR Data for a 1,3-Benzodioxole Derivative

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2' 6.69 d
H-5' 6.71 d
H-6' 6.64 dd
O-CH₂-O 5.90 s

Data is for (E)-1-(Benzo[d] worldresearchersassociations.commdpi.comdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. mdpi.com

Table 2: Representative ¹³C NMR Data for a 1,3-Benzodioxole Derivative

Carbon Chemical Shift (ppm)
C-1' 131.9
C-2' 108.1
C-3a' 147.1
C-4' 121.2
C-5' 109.9
C-7a' 149.2
O-CH₂-O 101.2

Data is for a derivative of 1,3-benzodioxole. worldresearchersassociations.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 5-(Ethylthio)benzo[d] worldresearchersassociations.commdpi.comdioxole derivatives, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which allows for the confirmation of the molecular formula. worldresearchersassociations.commdpi.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecular ion peak (M⁺) corresponds to the intact molecule. Subsequent fragmentation can reveal the loss of specific groups, such as the ethyl group or the thioethyl group, providing further evidence for the proposed structure. For example, in the mass spectrum of a related compound, (E)-1-(Benzo[d] worldresearchersassociations.commdpi.comdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one, the molecular ion was observed, along with a significant fragment corresponding to the loss of a tert-butyl group. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectra of 5-(Ethylthio)benzo[d] worldresearchersassociations.commdpi.comdioxole derivatives, characteristic absorption bands can be observed.

The C-H stretching vibrations of the aromatic ring are typically seen in the region of 3100-3000 cm⁻¹. worldresearchersassociations.com The aliphatic C-H stretching of the ethyl group appears around 2960-2850 cm⁻¹. worldresearchersassociations.com A key feature for the benzodioxole moiety is the strong C-O-C stretching vibrations, which are usually observed in the range of 1250-1030 cm⁻¹. worldresearchersassociations.com The presence of other functional groups in derivatives will give rise to their own characteristic absorption bands, for example, a C=O stretch for a ketone or an N-H stretch for an amine.

Table 3: Characteristic IR Absorption Bands for a 1,3-Benzodioxole Derivative

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3071, 3022
Aliphatic C-H Stretch 2967, 2854
C=N Stretch 1681
C=C Stretch 1655
C-O-C Stretch 1237, 1040

Data is for 4-(6-((4-phenyl-1H-1,2,3-triazol-1-yl) methyl)benzo[d] worldresearchersassociations.commdpi.comdioxol-5-yl)isoxazole. worldresearchersassociations.com

X-ray Crystallography for Solid-State Structural Determination

For crystalline derivatives of 5-(Ethylthio)benzo[d] worldresearchersassociations.commdpi.comdioxole, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a thiazolidine-4-one derivative containing a benzo[d] worldresearchersassociations.commdpi.comdioxole moiety revealed the planarity of the central thiazolidine (B150603) ring and its dihedral angles with the other ring systems. nih.gov In another example, the crystal structure of (E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]-N-ethylhydrazine-1-carbothioamide showed that the 1,3-benzdioxole fragment is nearly planar. researchgate.net Such studies provide invaluable insights into the conformational preferences and packing of these molecules in the solid state.

Chromatographic and Separation Techniques in Synthesis and Purification

Chromatographic techniques are essential for the purification of 5-(Ethylthio)benzo[d] worldresearchersassociations.commdpi.comdioxole and its derivatives following their synthesis. Column chromatography over silica (B1680970) gel is a commonly used method to separate the desired product from starting materials, reagents, and byproducts. mdpi.comnih.gov The choice of eluent, typically a mixture of solvents like hexane (B92381) and ethyl acetate, is optimized to achieve effective separation. mdpi.com

Thin-layer chromatography (TLC) is used to monitor the progress of reactions and to identify the appropriate solvent system for column chromatography. mdpi.com High-performance liquid chromatography (HPLC) can be employed for both analytical and preparative purposes, offering higher resolution and efficiency for the purification of complex mixtures. rsc.org

Computational and Theoretical Studies on 5 Ethylthio Benzo D 1 2 Dioxole and Its Congeners

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.org It provides detailed insights into molecular geometry, orbital energies, and the distribution of electron density, which are fundamental to understanding a molecule's conformation and stability. nih.gov

The electronic structure is described by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. nih.govrsc.org The electron-donating nature of the sulfur atom in the ethylthio group is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted benzodioxole. A smaller gap suggests higher reactivity.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution. nih.gov For 5-(Ethylthio)benzo[d] nih.govsemanticscholar.orgdioxole, the MEP would likely show a region of high electron density (negative potential) around the oxygen and sulfur atoms, indicating their nucleophilic character. The aromatic ring would exhibit regions susceptible to electrophilic attack, influenced by the directing effects of the dioxole and ethylthio substituents.

Table 1: Predicted Geometrical and Electronic Parameters for 5-(Ethylthio)benzo[d] nih.govsemanticscholar.orgdioxole from DFT Calculations

ParameterPredicted ValueSignificance
C-S-C Bond Angle~100-105°Influences the orientation of the ethyl group relative to the aromatic ring.
Dioxole Ring Dihedral Angle~5-20°Confirms the non-planar, puckered conformation of the five-membered ring. nih.govsemanticscholar.org
HOMO EnergyHigher than BenzodioxoleIndicates increased electron-donating character due to the ethylthio group. rsc.org
LUMO EnergySimilar to BenzodioxoleThe LUMO is primarily distributed over the aromatic system. rsc.org
HOMO-LUMO Gap (ΔE)Lower than BenzodioxoleSuggests higher overall chemical reactivity. nih.gov

Note: The values in this table are hypothetical and based on typical results for analogous compounds. Actual values would require specific DFT calculations for the molecule.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for mapping the pathways of chemical reactions. wikipedia.orgdiva-portal.org By calculating the energies of reactants, transition states (TS), and products, a potential energy surface for a reaction can be constructed, revealing the activation energy and thermodynamic feasibility of a proposed mechanism. nih.govmdpi.com

For 5-(Ethylthio)benzo[d] nih.govsemanticscholar.orgdioxole, several reaction types could be elucidated. A primary example is electrophilic aromatic substitution (SEAr) , a fundamental reaction for benzene (B151609) derivatives. nih.govdiva-portal.org Both the methylenedioxy group and the ethylthio group are ortho-, para-directing. Quantum calculations could determine the activation energies for electrophilic attack at the C4, C6, and C7 positions to predict the regioselectivity with high accuracy. The calculations would model the formation of the sigma-complex (the reaction intermediate) and the subsequent transition state for proton expulsion. diva-portal.org

Another relevant reaction is nucleophilic substitution (SN) , which could occur at the α-carbon of the ethyl group or potentially involve the entire ethylthio group as a leaving group under specific conditions. libretexts.orgbyjus.comwikipedia.org The mechanism could be concerted (SN2) or stepwise (SN1). libretexts.orgwikipedia.org DFT calculations can distinguish between these pathways by searching for the relevant transition states and intermediates (like a carbocation in an SN1 mechanism). Studies on the aminolysis of related thioesters show that the reaction proceeds through a stepwise mechanism with a tetrahedral intermediate. acs.org

Table 2: Hypothetical Reaction Energy Profile for Bromination at C6 Position

SpeciesRelative Gibbs Free Energy (ΔG, kcal/mol)Description
Reactants (Molecule + Br₂)0.0Ground state energy of the starting materials.
Transition State 1 (TS1)+15 to +25Energy barrier for the formation of the sigma-complex. Its height determines the reaction rate.
Sigma-Complex Intermediate+5 to +10A stable intermediate where the bromine is attached and the positive charge is delocalized.
Transition State 2 (TS2)+7 to +15Energy barrier for the deprotonation step to restore aromaticity.
Products (Brominated Molecule + HBr)-5 to -15The final energy of the products, indicating an overall exothermic reaction.

Note: This table presents a conceptual energy profile for an electrophilic substitution reaction based on general principles. diva-portal.org The specific values are illustrative.

In Silico Modeling for Predicting Chemical Reactivity Profiles

In silico modeling encompasses a range of computational techniques used to predict chemical properties and reactivity, thereby reducing the need for extensive experimental work. nih.govresearchgate.net For 5-(Ethylthio)benzo[d] nih.govsemanticscholar.orgdioxole, reactivity profiles can be predicted using descriptors derived from DFT calculations. These "conceptual DFT" descriptors quantify the susceptibility of different atomic sites within the molecule to attack by electrophiles, nucleophiles, or radicals. nih.gov

Key global reactivity descriptors include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Global Electrophilicity Index (ω): A measure of the ability to accept electrons.

Local reactivity descriptors pinpoint the most reactive sites within the molecule. Fukui functions are among the most powerful tools for this purpose. They indicate how the electron density at a specific point in the molecule changes with the addition or removal of an electron, thus identifying the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). nih.govresearchgate.net For electrophilic substitution on the aromatic ring, the sites with the highest value for the Fukui function corresponding to an electrophilic attack would be the most reactive.

Table 3: Predicted Conceptual DFT Reactivity Indices for Key Atoms

Atom/PositionPredicted Fukui Index (f-) for Electrophilic AttackPredicted Fukui Index (f+) for Nucleophilic AttackInterpretation
C4HighLowA likely site for electrophilic substitution.
C6HighestLowThe most probable site for electrophilic substitution due to combined directing effects.
C7LowLowLess favored for electrophilic attack.
S (Sulfur)MediumHighA primary site for nucleophilic attack or oxidation.
α-Carbon (of ethyl group)LowMediumA potential site for SN2-type nucleophilic attack.

Note: This table is an illustrative guide to interpreting local reactivity descriptors for 5-(Ethylthio)benzo[d] nih.govsemanticscholar.orgdioxole. The relative values are based on established electronic effects of the substituents.

Role of 5 Ethylthio Benzo D 1 2 Dioxole and Its Derivatives in Advanced Chemical Material Synthesis and Research

Precursors for Polymeric Materials and Conjugated Systems

While direct polymerization of 5-(Ethylthio)benzo[d] nih.govnih.govdioxole itself is not extensively documented in publicly available research, the structural motifs present in the molecule suggest its potential as a precursor for novel polymeric and conjugated materials. The benzodioxole ring is a component of some polymers, and the ethylthio group offers a handle for various polymerization strategies.

For instance, the synthesis of polymers from benzodioxinone precursors has been demonstrated, where the benzodioxinone is used to generate reactive ketenes for polymerization. nih.gov This suggests that with appropriate functionalization, benzodioxole derivatives can be incorporated into polymer chains.

Furthermore, the ethylthio group could potentially be modified to introduce a polymerizable functional group. For example, oxidation of the sulfide (B99878) to a sulfoxide (B87167), followed by elimination, could generate a vinyl group amenable to various polymerization techniques. Additionally, the aromatic ring of the benzodioxole nucleus could be functionalized to participate in cross-coupling reactions, a common method for synthesizing conjugated polymers. google.comnih.gov The synthesis of amphiphilic polymers has been achieved using thiol-ene coupling reactions on vegetable oil derivatives, highlighting a potential route for incorporating sulfur-containing compounds like 5-(Ethylthio)benzo[d] nih.govnih.govdioxole into polymer structures. rsc.org

Intermediates for Advanced Agrochemical Research

The benzodioxole moiety is a well-known synergist for insecticides, and derivatives of 5-(Ethylthio)benzo[d] nih.govnih.govdioxole are actively being explored in the development of new agrochemicals. Researchers are leveraging this scaffold to create novel fungicides, insecticides, and plant growth regulators with enhanced efficacy and targeted activity.

Recent studies have focused on the design and synthesis of 1,3-benzodioxole-pyrimidine derivatives as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs), a class of fungicides that target the mitochondrial respiratory chain in fungi. These compounds have shown promising fungicidal activity against a range of plant pathogens. Similarly, novel benzodioxole derivatives are being investigated as potent auxin receptor agonists, which can act as root growth promoters, offering a potential avenue for enhancing crop yields.

The development of new insecticides based on the benzodioxole scaffold is also an active area of research. By modifying the substituents on the benzodioxole ring, chemists are able to fine-tune the insecticidal activity of these compounds, aiming for greater potency and selectivity.

Scaffolds for Exploring Structure-Reactivity Relationships in Novel Chemical Entities

The rigid and well-defined structure of the 5-(Ethylthio)benzo[d] nih.govnih.govdioxole core makes it an excellent scaffold for studying structure-reactivity relationships in novel chemical entities. By systematically modifying the substituents on the aromatic ring and the ethylthio group, chemists can probe the influence of electronic and steric effects on the biological activity and chemical reactivity of the resulting molecules. mdpi.com

This approach has been widely used in medicinal chemistry to develop new therapeutic agents. For example, a series of 5-substituted benzo[d] nih.govnih.govdioxole derivatives were synthesized and evaluated for their anticonvulsant activity, leading to the identification of a lead compound with a high protective index. mdpi.com In another study, the synthesis of analogs of the antiepileptic drug stiripentol (B1682491), which contains a 1,3-benzodioxole (B145889) moiety, was undertaken to explore new therapeutic applications. mdpi.com

The benzodioxole scaffold has also been employed in the development of novel inhibitors for enzymes such as cyclooxygenase (COX), which are important targets for anti-inflammatory drugs. By preparing a library of benzodioxole derivatives with different substitution patterns, researchers have been able to identify compounds with potent and selective inhibitory activity against COX-1 and COX-2. nih.gov The synthesis of conjugates of arsenical precursors with 1,3-benzodioxole derivatives has also been explored as a strategy to improve the anti-tumor efficiency of these compounds. nih.gov

Deuterium (B1214612) Labeling Methodologies for Isotopic Tracer Studies in Synthetic Pathways

Deuterium labeling is a powerful technique used to trace the metabolic fate of molecules and to elucidate reaction mechanisms. nih.govnih.govrsc.orgnih.gov The synthesis of deuterated benzodioxoles has been reported, indicating the feasibility of incorporating deuterium into the 5-(Ethylthio)benzo[d] nih.govnih.govdioxole scaffold for use in isotopic tracer studies. google.com

Such labeled compounds can be invaluable in understanding the complex biochemical pathways involved in the metabolism of benzodioxole derivatives. For instance, studies on the cytochrome P-450-catalyzed oxidation of 1,3-benzodioxoles have utilized deuterium-labeled compounds to demonstrate that the methylenic carbon of the benzodioxole ring is the source of carbon monoxide, a minor metabolite. nih.gov The observed isotope effect in these studies provided crucial insights into the reaction mechanism.

Emerging Research Perspectives and Unexplored Methodologies for 5 Ethylthio Benzo D 1 2 Dioxole

Novel Synthetic Strategies (e.g., C-H activation, Photocatalysis)

Traditional methods for the synthesis of substituted benzodioxoles often involve multi-step sequences. However, modern synthetic chemistry is increasingly focused on more direct and atom-economical approaches. Two such promising strategies are C-H activation and photocatalysis, which could offer novel routes to 5-(Ethylthio)benzo[d] nih.govnih.govdioxole and its analogues.

C-H Activation:

The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors. yale.edu This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. For the synthesis of 5-(Ethylthio)benzo[d] nih.govnih.govdioxole, a C-H activation strategy could theoretically be envisioned to introduce the ethylthio group directly onto the benzo[d] nih.govnih.govdioxole core.

While specific examples of C-H ethylthiolation on the benzo[d] nih.govnih.govdioxole ring are not yet prevalent, the principles of C-H activation are well-established for a variety of aromatic and heterocyclic systems. sigmaaldrich.comyoutube.com These reactions are typically catalyzed by transition metals such as palladium, rhodium, or ruthenium, often in the presence of a directing group to control regioselectivity. youtube.com For instance, a hypothetical C-H activation route to 5-(Ethylthio)benzo[d] nih.govnih.govdioxole might involve the use of a suitable directing group at a position adjacent to the desired C5 position to guide the metal catalyst.

Photocatalysis:

Photocatalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to drive chemical transformations under mild conditions. elsevierpure.com This approach is particularly attractive for its potential to generate reactive intermediates that would be difficult to access through traditional thermal methods. A study has demonstrated a mild and general method for the synthesis of 2-substituted-1,3-benzodioxoles based on the photocatalyzed activation of methylene (B1212753) hydrogen atoms in the presence of tetrabutylammonium (B224687) decatungstate (TBADT). nih.gov This method yielded products in the range of 46-77% and was tolerant of various substituents on the benzene (B151609) ring. nih.gov

Furthermore, the synthesis of 2-substituted benzothiazoles, a related class of heterocyclic compounds, has been achieved efficiently using visible light-driven photoredox catalysis with a ruthenium-based photocatalyst. elsevierpure.com Extending this concept, a photocatalytic approach to 5-(Ethylthio)benzo[d] nih.govnih.govdioxole could involve the generation of an ethylthio radical, which could then be coupled with a suitably activated benzo[d] nih.govnih.govdioxole precursor. Natural sunlight has also been explored as a sustainable energy source for photocatalytic synthesis, as demonstrated in the preparation of benzoxazole-bridged covalent organic frameworks. nih.gov

Sustainable Synthesis Approaches for Benzo[d]nih.govnih.govdioxole Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing environmental impact. For the synthesis of benzo[d] nih.govnih.govdioxole derivatives, several sustainable approaches are being explored.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often eliminate the need for hazardous solvents. A notable example is the microwave-assisted synthesis of 2-phenyl-substituted 1,3-benzodioxole (B145889) derivatives. researchgate.net In this method, catechol and benzoic acid derivatives are reacted in the presence of polyphosphoric acid, which acts as both a catalyst and a solvent. This approach offers several advantages over conventional heating methods, including a significant reduction in energy consumption and the avoidance of toxic solvents. researchgate.net The reaction times for these syntheses were remarkably short, ranging from 30 to 120 seconds. researchgate.net

Reactant 1Reactant 2ProductReaction Time (sec)Yield (%)
CatecholBenzoic acid2-Phenyl-1,3-benzodioxole3080.2
Catechol4-Chlorobenzoic acid2-(4-Chlorophenyl)-1,3-benzodioxole4575.8
Catechol4-Methylbenzoic acid2-(4-Methylphenyl)-1,3-benzodioxole6085.0
Catechol3-Methoxy-4-methylbenzoic acid2-(3-Methoxy-4-methylphenyl)-1,3-benzodioxole4582.5
Data from a study on microwave-assisted synthesis of 1,3-benzodioxole derivatives. researchgate.net

Synthesis from Natural Products:

Another avenue for sustainable synthesis involves the use of renewable feedstocks. Piperine (B192125), the main alkaloid in black pepper, contains a benzo[d] nih.govnih.govdioxole moiety and serves as a versatile starting material for the synthesis of various derivatives. nih.gov The use of naturally abundant starting materials like piperine can reduce the reliance on petroleum-based feedstocks and contribute to a more sustainable chemical industry.

Advanced Characterization Techniques for Dynamic Systems and Reaction Intermediates

Understanding the intricate details of a chemical reaction, including the identification of transient intermediates and the elucidation of reaction mechanisms, is crucial for process optimization and the development of new synthetic methodologies. Advanced, in-situ characterization techniques are invaluable tools in this endeavor.

In-situ and Operando Spectroscopy:

In-situ and operando spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing a dynamic picture of the species present in the reaction mixture. rsc.orgrsc.org This is a significant advantage over traditional offline analytical methods, which only provide snapshots of the reaction at discrete time points.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful technique for identifying functional groups and tracking their changes throughout a reaction. It has been successfully employed to study the hydrogenation of aromatics on zeolite/metal catalysts, providing insights into the reaction mechanism. rsc.org For the synthesis of benzodioxole derivatives, in-situ FTIR could be used to monitor the formation of key intermediates and the consumption of starting materials. researchgate.net

Raman Spectroscopy: Operando Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. It is particularly useful for studying reactions in aqueous media and for analyzing species adsorbed on catalyst surfaces. rug.nlnih.gov Its application in electrochemical systems, known as operando electrochemical Raman spectroscopy (OERS), has provided valuable insights into complex reactions like water electrolysis. rug.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone of chemical characterization, and its application in reaction monitoring has been greatly enhanced by the development of flow-NMR techniques. nih.govbeilstein-journals.org In-operando flow NMR, coupled with FTIR, has been used to conclusively determine the reaction mechanism of benzoxazole (B165842) synthesis by enabling the spectroscopic evaluation of reaction intermediates. magritek.com This powerful combination allows for both the identification and quantification of species in a reacting stream. Benchtop NMR spectrometers are also making online reaction monitoring more accessible for a variety of chemical and biochemical processes. nih.gov

The application of these advanced characterization techniques to the synthesis of 5-(Ethylthio)benzo[d] nih.govnih.govdioxole could provide unprecedented insights into the reaction mechanism, helping to optimize reaction conditions and potentially uncover novel reaction pathways.

Q & A

Q. What are the optimal synthetic routes for 5-(Ethylthio)benzo[d][1,3]dioxole, and how can reaction yields be improved?

The synthesis of this compound typically involves thioetherification of a benzo[d][1,3]dioxole precursor with an ethylthiol group. Key steps include:

  • Substitution reactions : Use nucleophiles like sodium ethylthiolate under polar solvents (DMF/DMSO) at elevated temperatures .
  • Catalyst optimization : Lewis acids (e.g., ZnCl₂) enhance reaction efficiency by stabilizing intermediates .
  • Yield improvement : Purification via column chromatography or recrystallization from ethanol/water mixtures increases purity (>95%) .

Table 1 : Common Reagents and Conditions for Thioetherification

StepReagentsSolventTemperatureYield Range
SubstitutionNaSEt, DMFDMF80–100°C60–75%
PurificationEthanol/H₂ORT90–95%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of NMR, IR, and mass spectrometry is critical:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and ethylthio groups (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) .
  • IR : Confirm C-S (600–700 cm⁻¹) and dioxole ring (1250–1300 cm⁻¹) stretches .
  • High-resolution MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 212.05) .

Note : Discrepancies in spectral data (e.g., split peaks in NMR) may arise from rotational isomers; use 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) studies for this compound derivatives be resolved?

Contradictions in SAR often stem from variable bioassay conditions or unaccounted stereoelectronic effects :

  • Case study : A derivative showed conflicting IC₅₀ values (10 µM vs. 50 µM) in kinase inhibition assays due to differences in buffer pH (7.4 vs. 6.8) .
  • Mitigation : Standardize assay protocols (pH, temperature) and use computational tools (e.g., molecular docking) to predict binding modes .

Table 2 : Bioactivity Data Comparison

DerivativeAssay TypeIC₅₀ (µM)ConditionsReference
5-EthylthioKinase A10 ± 2pH 7.4, 25°C
5-EthylthioKinase A50 ± 5pH 6.8, 37°C

Q. What strategies address discrepancies in interpreting NMR data for substituted benzo[d][1,3]dioxoles?

Discrepancies arise from dynamic effects (e.g., hindered rotation) or impurity overlap :

  • Solution 1 : Variable-temperature NMR (VT-NMR) to observe coalescence of split peaks .
  • Solution 2 : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to shift overlapping signals .
  • Example : A 5-substituted derivative showed δ 7.1 ppm as a singlet in CDCl₃ but split into doublets in DMSO-d₆ due to hydrogen bonding .

Q. How can in silico modeling predict the reactivity of this compound in nucleophilic substitution reactions?

DFT calculations (e.g., B3LYP/6-31G*) are used to:

  • Map electrostatic potential surfaces (EPS) to identify nucleophilic attack sites (e.g., C-4 vs. C-6 positions) .
  • Calculate activation energies (ΔG‡) for competing pathways (e.g., SN2 vs. radical mechanisms) .
  • Validation : Compare predicted regioselectivity with experimental HPLC data (e.g., 85% para-substitution) .

Q. What experimental designs minimize byproduct formation during multi-step synthesis of this compound analogs?

  • Stepwise protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during thioetherification .
  • Flow chemistry : Continuous reactors reduce residence time, minimizing dimerization byproducts .
  • Byproduct analysis : LC-MS monitoring identifies intermediates (e.g., disulfides) for real-time optimization .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

  • Steric effects : Bulky substituents at C-4 reduce binding affinity (e.g., IC₅₀ increases from 5 µM to 20 µM with a tert-butyl group) .
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability but reduce solubility .
  • Balancing act : Methylthio groups improve lipophilicity (logP +0.5) without steric hindrance .

Q. What methodologies resolve contradictions in metabolic stability data across in vitro and in vivo studies?

  • In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte assays (e.g., human/mouse) scaled with physiological parameters .
  • Case study : A derivative showed t₁/₂ = 2 h in vitro (microsomes) but t₁/₂ = 6 h in vivo due to protein binding differences .
  • Solution : Apply compartmental PK modeling to adjust for interspecies variability .

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